Isodomoic acid A
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Overview
Description
Isodomoic acid A is an L-proline derivative that is L-proline substituted by a carboxymethyl group at position 3 and a 6-carboxyhepta-2,5-dien-2-yl group at position 4. It is isolated from the red alga, Chondria armata. It has a role as an algal metabolite and a marine metabolite. It is a tricarboxylic acid, a L-proline derivative, a pyrrolidinecarboxylic acid and an olefinic compound. It is a conjugate acid of an isodomoate A(2-).
This compound is a natural product found in Chondria armata with data available.
Scientific Research Applications
Synthesis and Stereochemistry
- Total Synthesis and Stereochemical Definition : The total synthesis and stereochemical definition of isodomoic acid A have been accomplished, highlighting its utility in the stereoselective preparation of highly substituted 1,3-dienes (Ni et al., 2003).
Structural Analysis and Comparison
- Conformational Characteristics : X-ray crystal analyses were used to investigate the conformational characteristics of this compound, providing insights into the stereochemical features responsible for its biological activity (Nomoto et al., 1992).
Isolation and Structure Elucidation
- Isolation from Red Alga : Isodomoic acids, including this compound, have been isolated from the red alga Chondria armata. Their structures were deduced based on mass and nuclear magnetic resonance spectral analyses (Zaman et al., 1997).
Photochemical Studies
- Photochemical Behavior : The photochemistry of this compound has been studied, revealing its transformation under simulated sunlight and the formation of various isomers, which has implications for its environmental fate and potential toxicity (Bouillon et al., 2008).
Neurotoxicity and Pharmacological Studies
- Pharmacological Preconditioning and Seizurogenic Properties : Research has explored the acute seizurogenic and toxic properties of this compound, as well as its potential as a pharmacological preconditioning agent (Sawant-Pokam et al., 2008).
- Receptor Affinity and In Vitro Potency : Studies have assessed this compound's neurotoxic potency and its affinity for kainate receptors, contributing to our understanding of its effects on neuronal excitability (Sawant-Pokam et al., 2007).
Toxicity Evaluation
- Comparative Toxicity Analysis : Comparative studies have been conducted to evaluate the toxicity of this compound in relation to domoic acid, providing insights into its relative risk to human and animal health (Munday et al., 2008).
Analytical Methodology
- Capillary Electrophoresis Analysis : Capillary electrophoresis has been used for the analysis of this compound in seafood, highlighting its utility in the detection and differentiation of domoic acid isomers (Zhao et al., 1997).
Properties
CAS No. |
101899-44-9 |
---|---|
Molecular Formula |
C15H21NO6 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
(2S,3S,4S)-4-[(2Z,5E)-6-carboxyhepta-2,5-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h4-5,10-11,13,16H,3,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b8-4-,9-5+/t10-,11+,13-/m0/s1 |
InChI Key |
DDAJBUQQWFXHDM-UUYKTWPLSA-N |
Isomeric SMILES |
C/C(=C/C/C=C(\C)/C(=O)O)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O |
SMILES |
CC(=CCC=C(C)C(=O)O)C1CNC(C1CC(=O)O)C(=O)O |
Canonical SMILES |
CC(=CCC=C(C)C(=O)O)C1CNC(C1CC(=O)O)C(=O)O |
Synonyms |
isodomoic acid A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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